[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine
Description
The compound [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine is a bifunctional amine featuring two distinct pyrazole moieties linked via methylene groups. Each pyrazole ring is substituted: one at the 1- and 5-positions with methyl groups, and the other at the 1-position with an ethyl group (Figure 1). This structure confers unique steric and electronic properties, distinguishing it from simpler pyrazole derivatives.
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(1-ethylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C12H19N5/c1-4-17-9-11(6-15-17)5-13-7-12-8-14-16(3)10(12)2/h6,8-9,13H,4-5,7H2,1-3H3 |
InChI Key |
SUOZKFCJEPTHCL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=C(N(N=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The methyl and ethyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Formation of the Methylene Bridge: The two pyrazole rings are connected via a methylene bridge using formaldehyde or other methylene donors in the presence of a base.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and require further research for detailed elucidation.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares the target compound with structurally related amines, highlighting substituent effects on molecular weight, lipophilicity, and synthetic accessibility:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS Number |
|---|---|---|---|---|
| [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine | C12H18N6 | 246.32* | Dual pyrazole (methyl/ethyl) | Not explicitly listed |
| [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine | C14H18N3O | 245.33 | Pyrazole + methoxybenzyl | 1006464-99-8 |
| [(2,3-Dimethoxyphenyl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine | C15H21N3O2 | 275.35 | Pyrazole + dimethoxybenzyl | 1006437-15-5 |
| (1-Ethyl-1H-pyrazol-4-yl)methylamine | C7H13N3 | 139.20 | Single pyrazole (ethyl) + methyl | 1002651-68-4 |
| Butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine | C10H19N3 | 181.28 | Pyrazole + butyl | 1177360-97-2 |
Notes:
Key Differences :
Physicochemical and Pharmacological Profiles
- Biological activity : Pyrazole-methylamines in disrupted autophagic flux via mTORC1 inhibition at µM concentrations. The target compound’s dual pyrazole structure may enhance potency or alter mechanism .
- Stability : Ethyl groups may improve metabolic stability compared to methyl, as seen in related compounds .
Biological Activity
The compound [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine, a member of the pyrazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique arrangement of two pyrazole rings connected by a methylamine linker. The structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast and colon cancers. A study highlighted that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
Anti-inflammatory Effects
Pyrazole compounds like [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine have been investigated for their anti-inflammatory properties. The mechanism involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Research has shown that these compounds can significantly reduce inflammation markers in vitro and in vivo models .
Enzymatic Inhibition
The compound has also demonstrated potential as an enzyme inhibitor. Studies suggest that it may inhibit certain kinases involved in cancer progression and inflammatory responses. The structural characteristics of pyrazoles allow them to interact effectively with enzyme active sites, leading to reduced enzymatic activity .
Case Study 1: Anticancer Activity Assessment
In a controlled study involving various pyrazole derivatives, [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine was tested against human breast cancer cell lines (MCF7). The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established anticancer agents.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Control | N/A | MCF7 |
| Test | 15 | MCF7 |
Case Study 2: Anti-inflammatory Activity
In another study focusing on the anti-inflammatory effects, the compound was administered to mice with induced paw edema. The results showed a significant reduction in paw swelling compared to the control group.
| Treatment | Paw Swelling (mm) | Percentage Reduction |
|---|---|---|
| Control | 8.5 | N/A |
| Test Compound | 3.2 | 62% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
